molecular formula C4H6O6<br>COOH(CHOH)2COOH<br>H2C4H4O6<br>C4H6O6 B031222 Tartaric acid CAS No. 133-37-9

Tartaric acid

Cat. No. B031222
CAS RN: 133-37-9
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-UHFFFAOYSA-N
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Description

Tartaric acid (TA) is a naturally occurring organic acid with significant importance in various industries, particularly in food and wine production. It is predominantly found in grapes and is a key component in the taste and stability of wine, contributing to its acidity and overall quality. The structure and distribution of tartaric acid in grapes, as well as its biosynthesis, catabolism, and regulation, have been subjects of extensive research. Advances in understanding the complete biosynthetic pathway of tartaric acid in grapes aim to enable precise regulation of its content in wine production (Li et al., 2023).

Synthesis Analysis

The synthesis of tartaric acid has been explored through various methods, including microbial decomposition, which has implications for improving grape wine quality and treating liquid wastes containing tartaric acid (Liankui, 2013). Additionally, the combination of dimethyl urea and L-(+)-tartaric acid in deep eutectic mixtures presents a green approach in organic synthesis, demonstrating the compound's multifaceted roles as solvent, catalyst, and reagent in various organic transformations (Ali et al., 2021).

Molecular Structure Analysis

The molecular structure of tartaric acid plays a crucial role in its chemical and physical properties. Studies on (R,R) tartaric-acid amides have shown that solvation effects significantly alter their conformational preferences, highlighting the importance of molecular structure in understanding the behavior of tartaric acid derivatives in different environments (Hoffmann & Rychlewski, 2000).

Chemical Reactions and Properties

Tartaric acid's chemical reactivity is notable in its ability to participate in various organic reactions. Its role as a catalyst or reagent in synthesizing heterocycles and its involvement in multicomponent reactions highlight its versatility in organic chemistry. The synthesis of heterocycles using tartaric acid as a precursor via multicomponent reactions (MCRs) emphasizes its utility in pharmaceutical and biological applications (Javahershenas & Nikzat, 2023).

Scientific Research Applications

  • Wine Oxidation : Tartaric acid determines the reduction potential of the Fe(III)/Fe(II) redox couple, influencing wine oxidation (Danilewicz, 2014).

  • Catalyst in Chemical Synthesis : It serves as a highly efficient catalyst for the one-pot synthesis of highly substituted piperidines, offering advantages like good yields, short reaction time, mild conditions, and being a cheap and biodegradable catalyst (Aboonajmi et al., 2015). Tartaric acid also catalyzes enantioselective synthesis of 1,2-dihydronaphthalene-1-carbaldehydes with high enantiomeric ratios and excellent diastereoselectivities (Luan et al., 2015).

  • Organocatalyst : Tartaric acid has potential as a new organocatalyst, including chiral H-bonding catalysts and asymmetric quaternary ammonium salt catalysts (Gratzer et al., 2013).

  • Environmental Applications :

    • In construction, tartaric acid incorporated in cement liquid acts as an accelerator, aiding in the extraction of ions and facilitating their binding to polyanion chains, which increases postgelation hardening (Crisp & Wilson, 1976).
    • It is added to sulfuric acid anodizing baths to generate porous anodic films, offering corrosion resistance to aerospace alloys and reducing environmental impact (Curioni et al., 2009).
    • Tartaric acid treatment improves the catalytic capability of activated carbon in the simultaneous removal of NO and SO2 (Long et al., 2018).
    • It is effective for removing heavy metals from contaminated soil, achieving significant removal percentages of Cd, Pb, Cu, and Zn within 24 hours (Ke et al., 2006).
  • Pharmaceuticals and Industrial Food Preparation : Tartaric acid's concentration in solid wine residues is important for environmental protection (Mallet et al., 1999). It is also used in the treatment of activated carbon for improved Cr(VI) removal from aqueous solutions (Liu et al., 2014).

  • Pharmacological Properties : Tartaric acid has antihypertensive and vasodilatory properties through the muscarinic receptor-linked nitric oxide pathway and calcium channel antagonist (Kousar et al., 2022).

  • Decomposition by Microorganisms : Decomposing tartaric acid by microorganisms can improve the quality of grape wine and treat liquid wastes containing tartaric acid (Liankui, 2013).

Safety And Hazards

Tartaric acid causes serious eye irritation and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants . It is water-soluble and may spread in water systems .

Future Directions

Despite being first proposed over 50 years ago, our understanding of the biochemical and genetic pathways to Tartaric Acid in grapes remains significantly under-developed . Two enzyme candidates have been characterized but definitive (i.e., genetic) evidence of their roles remains elusive .

properties

IUPAC Name

2,3-dihydroxybutanedioic acid
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InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)
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InChI Key

FEWJPZIEWOKRBE-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
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Molecular Formula

Record name TARTARIC ACID
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Record name tartaric acid
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DSSTOX Substance ID

DTXSID501031477
Record name 2,3-Dihydroxybutanedioic acid
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Molecular Weight

150.09 g/mol
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Physical Description

Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], WHITE CRYSTALLINE POWDER.
Record name Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-
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Flash Point

210 °C c.c.
Record name TARTARIC ACID
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Solubility

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble)
Record name POTASSIUM ACID TARTRATE
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Record name TARTARIC ACID
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Density

1.984 @ 18 °C, Relative density (water = 1): 1.79
Record name POTASSIUM ACID TARTRATE
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Product Name

DL-Tartaric acid

Color/Form

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER, SLIGHTLY OPAQUE CRYSTALS

CAS RN

526-83-0, 133-37-9, 87-69-4, 868-14-4
Record name 2,3-Dihydroxybutanedioic acid
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Record name Butanedioic acid, 2,3-dihydroxy-
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Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1)
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Melting Point

206 °C
Record name TARTARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
150,000
Citations
PE Luner, AD Patel, DC Swenson - Acta Crystallographica Section C …, 2002 - scripts.iucr.org
(\pm)-Tartaric acid, C4H6O6, crystallized from ethanol in space group P\overline 1. The structure is characterized by five hydrogen bonds, including the formation of a centrosymmetric …
Number of citations: 25 scripts.iucr.org
J Gal - … , Biological, and Chemical Consequences of Molecular …, 2008 - Wiley Online Library
… When Pasteur began his studies on ‘‘tartaric acid,’’ two … ‘‘tartaric acid’’ or ‘‘ordinary tartaric acid’’ and these names denoted what we call today (1)-tartaric acid or dextro-tartaric acid. This …
Number of citations: 139 onlinelibrary.wiley.com
HJH Fenton - Journal of the Chemical Society, Transactions, 1894 - pubs.rsc.org
… of tartaric acid to 5 atoms of ava ilabl e ox jgen . … of tartaric acid, and it was found that the ratio of oxygen to tartaric acid required to produce the maximum colour, and the discharge of …
Number of citations: 503 pubs.rsc.org
S DeBolt, DR Cook, CM Ford - Proceedings of the National …, 2006 - National Acad Sciences
… l-tartaric acid present in the fruit, and those added during vinification. Elucidation of the reactions relating l-tartaric acid … tissues appropriate for l-tartaric acid biosynthesis in grape berries. …
Number of citations: 235 www.pnas.org
M Anis, M Shkir, MI Baig, SP Ramteke… - Journal of Molecular …, 2018 - Elsevier
The good quality l -tartaric acid (LTA) single crystal of size 12 × 09 × 02 mm 3 has been grown by slow solvent evaporation technique by optimizing the pH of aqueous solution. The …
Number of citations: 40 www.sciencedirect.com
CA Burbidge, CM Ford, VJ Melino, DCJ Wong… - Frontiers in plant …, 2021 - frontiersin.org
… gluconate to tartaric acid … tartaric acid semialdehyde dehydrogenase”, which could be a promiscuous succinic acid semialdehyde dehydrogenase or a divergent isoform with tartaric acid …
Number of citations: 41 www.frontiersin.org
F Stern, CA Beevers - Acta Crystallographica, 1950 - scripts.iucr.org
The structure of the optically active form of tartaric acid has been determined by Patterson and Fourier methods. The molecule is found to have essentially the same configuration as the …
Number of citations: 75 scripts.iucr.org
SAMB Dhas, M Suresh, G Bhagavannarayana… - Journal of crystal …, 2007 - Elsevier
… , l-Tartaric acid and its … l-Tartaric acid is slightly on the lower side than the above crystals, the laser damage threshold and thermal stability are of the same order. Also, l-Tartaric acid has …
Number of citations: 100 www.sciencedirect.com
FM Romeyer, JJ Macheix, JJ Goiffon… - Journal of agricultural …, 1983 - ACS Publications
… of each of the hydroxycinnamoyl tartaric acid esters throughout the development and … Next, the hydroxycinnamoyl tartaric acid esters and most of the other phenolic compounds …
Number of citations: 138 pubs.acs.org
A Versari, M Castellari, U Spinabelli… - Journal of Chemical …, 2001 - Wiley Online Library
The recovery of tartaric acid (TA) from three industrial enological wastes: (i) cream of tartar, (ii) lees, and (iii) eluates from the regeneration of anion exchange resins used for the …
Number of citations: 54 onlinelibrary.wiley.com

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